Product packaging for Hydroxybupropion-d6(Cat. No.:CAS No. 1184984-06-2)

Hydroxybupropion-d6

Cat. No.: B3418016
CAS No.: 1184984-06-2
M. Wt: 261.78 g/mol
InChI Key: AKOAEVOSDHIVFX-XERRXZQWSA-N
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Description

Contextualization of Bupropion (B1668061) and its Primary Metabolites

Bupropion is a medication primarily used for managing major depressive disorder and as an aid for smoking cessation. drugbank.compharmgkb.org Unlike many other antidepressants, it is chemically distinct and functions as a norepinephrine (B1679862)/dopamine-reuptake inhibitor (NDRI). drugbank.comnih.gov Following oral administration, bupropion undergoes extensive metabolism, primarily in the liver. drugbank.commdpi.com Less than 1% of the parent drug is excreted from the body unchanged. nih.govmdpi.com

This metabolic process results in the formation of three major active metabolites:

Hydroxybupropion (B195616): Formed through the hydroxylation of bupropion's tert-butyl group by the cytochrome P450 enzyme CYP2B6. drugbank.comnih.govwikipedia.org Hydroxybupropion is the most significant metabolite, with plasma concentrations that can be 10 to 20 times greater than bupropion itself. drugbank.comwikipedia.org It is also known as Bupropion Morpholinol. axios-research.comtlcstandards.com

Threohydrobupropion and Erythrohydrobupropion: These are amino-alcohol isomers formed by the reduction of bupropion's carbonyl group. drugbank.comnih.gov

Pharmacokinetic Properties of Bupropion and its Major Metabolites
CompoundFormation PathwayRelative Potency (vs. Bupropion)Peak Plasma Concentration (Cmax) vs. BupropionElimination Half-Life (t½)
BupropionParent Drug11x~18-20 hours wikipedia.orgnih.gov
HydroxybupropionCYP2B6-mediated hydroxylation drugbank.comwikipedia.org~0.5x drugbank.com~4-7x higher wikipedia.org~20 hours drugbank.comwikipedia.org
ThreohydrobupropionCarbonyl Reduction nih.gov~0.2x drugbank.comVariable, but can be higher than bupropion nih.gov~33-35 hours umich.edu
ErythrohydrobupropionCarbonyl Reduction nih.gov~0.2x drugbank.com~33-35 hours umich.edu

Rationale for Deuterium (B1214612) Labeling in Pharmaceutical Sciences

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. clearsynth.commusechem.com It contains a proton and a neutron in its nucleus, making it about twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). bioscientia.de In pharmaceutical sciences, the strategic replacement of hydrogen with deuterium in a drug molecule—a process known as deuteration or isotopic labeling—is a powerful technique used for several purposes without significantly altering the compound's fundamental chemical properties. musechem.comnih.gov

One of the primary uses of deuterium-labeled compounds is as stable isotope tracers in metabolic studies. clearsynth.comscitechnol.com By incorporating deuterium into a drug molecule, researchers can track its journey through a biological system. metsol.com When a biological sample (like blood or plasma) is analyzed, sophisticated analytical instruments such as mass spectrometers can distinguish between the deuterated (heavier) drug and its non-deuterated (lighter) counterpart. metsol.comresearchgate.net

This technique allows for the precise determination of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.org Researchers can accurately map metabolic pathways, identify metabolites, and gain a clear picture of the drug's fate in the body, which is essential for optimizing drug development. scitechnol.com

The bond between carbon and deuterium (C-D) is stronger and more stable than the bond between carbon and hydrogen (C-H). juniperpublishers.comdovepress.com This difference in bond strength requires more energy to break the C-D bond. portico.org When the cleavage of a C-H bond is a rate-determining step in a drug's metabolism (for example, by cytochrome P450 enzymes), replacing that hydrogen with deuterium can slow down the metabolic reaction. bioscientia.dejuniperpublishers.comnih.gov

This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE). portico.orgnih.govwikipedia.org By slowing metabolism at a specific site, deuteration can improve a drug's metabolic stability. nih.govjuniperpublishers.com This may lead to an increased half-life, more consistent systemic exposure, and potentially a reduction in the formation of unwanted or toxic metabolites. nih.govdovepress.comclearsynthdeutero.com This strategy has been explored to optimize the pharmacokinetic profiles of various drugs. nih.govnih.gov

Significance of Bupropion Morpholinol D6 as a Research Probe and Analytical Standard

Bupropion Morpholinol D6 is the deuterium-labeled version of hydroxybupropion, where six hydrogen atoms have been replaced by deuterium atoms. axios-research.comtlcstandards.com Its primary and most critical role in contemporary pharmaceutical research is as an internal standard for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comclearsynth.comtexilajournal.com

In quantitative analysis, an internal standard is a compound of known concentration added to a sample to aid in the precise measurement of an analyte. clearsynth.com An ideal internal standard behaves almost identically to the analyte during sample extraction, chromatography, and ionization, thereby correcting for any variations in these processes. aptochem.com

Stable isotope-labeled compounds like Bupropion Morpholinol D6 are considered the gold standard for this purpose. musechem.comresearchgate.net Because it is chemically almost identical to the non-labeled hydroxybupropion, it co-elutes during chromatography and experiences similar ionization and extraction efficiencies. texilajournal.comaptochem.com However, its higher mass allows the mass spectrometer to easily differentiate it from the analyte being measured. aptochem.comitmedicalteam.pl

The use of Bupropion Morpholinol D6 as an internal standard allows for:

High Precision and Accuracy: It compensates for sample loss during preparation and corrects for matrix effects—interference from other compounds in the biological sample—which enhances the reliability of quantitative results. clearsynth.comtexilajournal.com

Improved Method Robustness: It ensures that analytical methods for quantifying hydroxybupropion in plasma, urine, or other biological matrices are robust and reproducible. clearsynth.comijper.org

Essential for Pharmacokinetic Studies: Accurate quantification is vital for pharmacokinetic studies that investigate how the levels of bupropion and its key metabolite, hydroxybupropion, change over time in the body. veeprho.comijper.orgoup.com

In essence, Bupropion Morpholinol D6 is not a therapeutic agent itself but a crucial analytical tool that enables the accurate and reliable study of its non-deuterated counterpart, hydroxybupropion.

Physicochemical Properties of Analyte and Standard
Compound NameMolecular FormulaMolecular Weight (g/mol)Role in Analysis
Bupropion Morpholinol (Hydroxybupropion)C₁₃H₁₈ClNO₂ medchemexpress.com255.74 medchemexpress.comAnalyte
Bupropion Morpholinol D6C₁₃H₁₂D₆ClNO₂ axios-research.com261.78 axios-research.comInternal Standard

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18ClNO2 B3418016 Hydroxybupropion-d6 CAS No. 1184984-06-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1184984-06-2

Molecular Formula

C13H18ClNO2

Molecular Weight

261.78 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(hydroxymethyl)propan-2-yl]amino]propan-1-one

InChI

InChI=1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/i2D3,3D3

InChI Key

AKOAEVOSDHIVFX-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])NC(C)C(=O)C1=CC(=CC=C1)Cl

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Bupropion Morpholinol D6

Synthetic Pathways for Deuterium (B1214612) Incorporation

The generation of Bupropion (B1668061) morpholinol-d6 is intrinsically linked to the synthesis and subsequent metabolism of a deuterated bupropion precursor. Bupropion morpholinol, also known as hydroxybupropion (B195616), is formed in vivo through the hydroxylation of bupropion's tert-butyl group, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2B6, followed by a spontaneous cyclization to form the morpholinol ring structure. medchemexpress.comresearchgate.netnih.gov Therefore, the primary strategy for producing Bupropion morpholinol-d6 involves administering a deuterated bupropion precursor and isolating the resulting deuterated metabolite.

Strategic deuterium substitution at metabolic "soft spots" can alter the pharmacokinetic profile of a drug. researchgate.netnih.gov For bupropion, deuteration has been explored to slow metabolism and reduce the formation of certain metabolites. nih.gov The synthesis of Bupropion morpholinol-d6, designated chemically as 2-Hydroxy-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine-d6, implies that the deuterium atoms are located on the methyl groups that originate from the tert-butyl moiety of bupropion. schd-shimadzu.com

Two main pathways are employed for incorporating deuterium into the bupropion precursor molecule:

Direct Hydrogen/Deuterium Exchange: This method involves subjecting the non-deuterated bupropion to a proton/deuterium exchange reaction. For instance, racemic bupropion can be dissolved in a deuterated buffer, such as deuterated potassium phosphate (B84403) in deuterium oxide (D₂O), to facilitate the exchange of protons for deuterons at specific positions. patsnap.com However, this method is typically more effective for enolizable protons, and achieving high levels of specific deuteration can be challenging. scielo.org.mx

Synthesis from Deuterated Precursors: A more precise and common method is to build the molecule using deuterated starting materials. For bupropion, this can involve using a deuterated amine in the key nucleophilic substitution step. For example, reacting rac-2-bromo-1-(3-chlorophenyl)propan-1-one with a deuterated tert-butylamine, such as tert-butyl-d9-amine, yields bupropion-d9. This bupropion-d9 then serves as the direct precursor to its deuterated metabolites, including the d6-morpholinol variant, through metabolic processes. nih.gov

Bupropion is a chiral molecule, and its metabolism is stereoselective. The (S)-enantiomer of bupropion is preferentially metabolized to (S,S)-hydroxybupropion, while the (R)-enantiomer primarily yields (R,R)-hydroxybupropion. patsnap.com This stereoselectivity is a critical consideration in the synthesis of specific deuterated isomers of bupropion morpholinol.

The synthesis of enantiomerically pure deuterated isomers follows a logical sequence:

Resolution of Deuterated Precursor: The racemic deuterated bupropion, such as rac-bupropion-d9, is first separated into its individual enantiomers. This is typically achieved using chiral high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase, such as a Chiralcel OD-H column. patsnap.com

Stereoselective Metabolism: The isolated, enantiomerically pure deuterated bupropion is then incubated with a biological system capable of performing the metabolic conversion. This often involves using human liver microsomes (HLMs) or recombinant CYP2B6 enzymes, which retain the stereospecificity of the in vivo reaction. nih.govpatsnap.com For example, incubating (S)-bupropion-d9 with CYP2B6 would yield (S,S)-Bupropion morpholinol-d6.

This approach allows for the production of specific stereoisomers of the deuterated metabolite, which are invaluable for detailed pharmacokinetic and pharmacodynamic studies that aim to distinguish the biological activities of each isomer. nih.govnih.gov

The synthesis of the deuterated bupropion precursor is the foundational step. The standard synthesis of bupropion begins with 3'-chloropropiophenone. To introduce deuterium into the tert-butyl group, which ultimately forms the deuterated morpholinol ring, a deuterated reagent is required.

Key Precursors and Reaction Steps:

StepPrecursor(s)Reagent(s)ProductReaction Type
1. Bromination 3'-ChloropropiophenoneBromine (e.g., 1.0 M in dichloromethane)rac-2-bromo-1-(3-chlorophenyl)propan-1-oneHalogenation
2. Nucleophilic Substitution rac-2-bromo-1-(3-chlorophenyl)propan-1-onetert-butyl-d9-aminerac-Bupropion-d9Nucleophilic Substitution
3. Metabolic Conversion rac-Bupropion-d9CYP2B6 Enzyme (in vitro/in vivo)rac-Bupropion morpholinol-d6Enzymatic Hydroxylation & Cyclization

The mechanism for forming Bupropion morpholinol from its bupropion precursor is an enzymatic process. The CYP2B6 enzyme catalyzes the hydroxylation of one of the methyl groups on the tert-butyl moiety of bupropion. This creates an unstable intermediate, a hydroxy-tert-butyl group, which spontaneously cyclizes with the secondary amine to form the stable six-membered morpholinol ring. When bupropion-d9 is the substrate, this process results in the formation of Bupropion morpholinol-d6, as three deuterium atoms are lost from the hydroxylated methyl group during the reaction.

Derivatization Techniques for Enhanced Analytical Characterization

Bupropion morpholinol-d6 is primarily used as an internal standard in mass spectrometric assays to quantify its non-deuterated counterpart in biological samples. nih.govresearchgate.net While mass spectrometry (MS) can detect these compounds directly, chemical derivatization is sometimes employed to enhance analytical properties for other detection methods or to improve chromatographic separation. nih.govtaylorandfrancis.com Derivatization involves chemically modifying the analyte to create a new compound with improved detectability or stability. taylorandfrancis.com

For bupropion and its metabolites, derivatization can serve several purposes, including improving fluorescence for HPLC-fluorescence detection or increasing volatility for gas chromatography (GC).

Fluorogenic Derivatization: For analyses using fluorescence detectors, which offer high sensitivity, a fluorogenic reagent can be attached to the analyte. 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) is a reagent that reacts with primary and secondary amines, like the one present in bupropion's structure before it cyclizes into the morpholinol. oup.comoup.com While bupropion morpholinol itself does not have a secondary amine, this technique is relevant for the analysis of precursor compounds or other metabolites. The reaction produces a highly fluorescent derivative, enabling detection at very low concentrations. oup.com

Chiral Derivatization: To separate enantiomers on a non-chiral chromatography column, a chiral derivatizing agent can be used. Reagents based on isothiocyanate have been used for the enantioseparation of bupropion. nih.govnih.gov These agents react with the chiral analyte to form diastereomers, which have different physical properties and can be separated on standard reversed-phase columns.

Silylation for GC-MS: For GC-MS analysis, polar functional groups like hydroxyls and amines can cause poor peak shape and thermal instability. Derivatization with silylating agents, such as N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA), replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. taylorandfrancis.com This increases the compound's volatility and thermal stability, making it more suitable for GC analysis.

Common Derivatization Reagents for Related Analyses:

ReagentAnalyte Functional GroupPurposeAnalytical Technique
4-chloro-7-nitrobenzofurazan (NBD-Cl) Secondary AmineAdds a fluorescent tagHPLC with Fluorescence Detection
Phenyl isothiocyanate (PITC) Chiral AminesForms diastereomersHPLC with UV Detection
N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) Hydroxyl, AmineIncreases volatility and stabilityGas Chromatography (GC-MS)

The use of deuterated compounds like Bupropion morpholinol-d6, especially as internal standards, requires specific methodological considerations to ensure accurate and reliable results.

Isotopic Purity: The deuterated standard must have a high degree of isotopic enrichment and known purity. The presence of significant amounts of the non-deuterated analogue within the standard would lead to an overestimation of the analyte in the sample.

Chromatographic Co-elution: An ideal isotopic internal standard co-elutes with the analyte. Bupropion morpholinol-d6, with six deuterium atoms, is expected to have a retention time nearly identical to its non-deuterated counterpart, as significant shifts are typically only seen with higher numbers of deuterium atoms. nih.gov This co-elution helps compensate for matrix effects during ionization in LC-MS/MS analysis.

Absence of Isotopic Exchange: The analytical method, including sample preparation and derivatization, must not induce H/D exchange. justia.com If the derivatization conditions cause the deuterium atoms to be replaced by protons from the solvent or reagents, the mass difference between the standard and the analyte would be lost, invalidating the assay.

Mass Spectrometry Resolution: The mass spectrometer must be able to clearly resolve the mass-to-charge ratio (m/z) of the deuterated standard from the unlabeled analyte. For Bupropion morpholinol-d6, this means resolving the +6 Da mass difference.

By carefully controlling these factors, Bupropion morpholinol-d6 can be effectively used to develop highly accurate and precise bioanalytical methods for therapeutic drug monitoring and pharmacokinetic research. nih.gov

Advanced Analytical Characterization and Quantification of Bupropion Morpholinol D6

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating Bupropion (B1668061) Morpholinol D6 and its corresponding analyte, hydroxybupropion (B195616), from complex biological samples prior to detection.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands as the predominant technique for the analysis of bupropion and its metabolites. nih.govnih.gov These methods are valued for their sensitivity and ability to handle complex matrices.

UPLC systems offer significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. A selective and sensitive UPLC-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) method has been developed for the simultaneous determination of bupropion and its main metabolites, including hydroxybupropion, in human whole blood. nih.govresearchgate.net In such methods, Bupropion-d9 and Hydroxybupropion-d6 are often used as internal standards to ensure quantification accuracy. nih.gov Separation is typically achieved on columns like the Waters Acquity UPLC BEH phenyl column. ijper.orgnih.govresearchgate.net

Table 1: Example of UPLC Parameters for Bupropion Metabolite Analysis

ParameterConditionSource
Column Waters Acquity UPLC® BEH Phenyl nih.govresearchgate.net
Mobile Phase Binary gradient with Ammonium formate (B1220265) buffer (2 mM, pH 4) and Acetonitrile nih.govresearchgate.net
Flow Rate 0.5 mL/min (in a similar UHPLC method) ijper.org
Column Oven Temp. 45 ± 2°C (in a similar UHPLC method) ijper.org
Internal Standards Bupropion-d9, this compound nih.gov

Bupropion and its metabolites are chiral molecules, and their different enantiomers can exhibit distinct pharmacological activities and metabolic fates. iu.edunih.gov For instance, following the administration of racemic bupropion, the plasma concentrations of R-bupropion are significantly higher than those of S-bupropion. iu.edu This necessitates the development of stereoselective assays. Chiral chromatography is employed to separate these enantiomers, allowing for their individual quantification. Novel reversed-phase chiral-HPLC-MS/MS methods have been successfully developed to separate and quantify the enantiomers of bupropion and its major metabolites simultaneously. iu.edu

Table 2: Chiral Chromatography for Bupropion Enantiomer Separation

FeatureDescriptionSource
Technique Reversed-phase chiral-HPLC-MS/MS iu.edu
Column Example Phenomenex Lux 3 μm AMP (150 × 4.6 mm) iu.edu
Application Simultaneous separation and quantification of enantiomers of bupropion, hydroxybupropion, threohydrobupropion, and erythrohydrobupropion. iu.edu
Significance Allows for the study of unique stereoselective pharmacokinetics of bupropion and its metabolites. nih.goviu.edu

While less common than LC methods for this application, gas chromatography has also been used for the analysis of bupropion and its metabolites. Early toxicological studies utilized GC coupled with nitrogen-phosphorus detection (NPD) and mass spectrometry (GC-MS) to identify and quantify bupropion and its metabolites, including hydroxybupropion and the amino-alcohol metabolites, in various tissues such as heart blood, bile, kidney, and liver. nih.gov

Liquid Chromatography (LC) Applications

Mass Spectrometric (MS) Detection and Structural Elucidation

Mass spectrometry is the definitive detection method for analyzing Bupropion Morpholinol D6, providing high selectivity and sensitivity, as well as structural information. nih.gov It is almost always coupled with a chromatographic separation technique.

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for both the quantification and structural confirmation of analytes. nih.gov In a typical LC-MS/MS workflow, the first mass spectrometer (Q1) isolates the protonated molecular ion (precursor ion) of the target compound. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass spectrometer (Q3). nih.gov This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity and is widely used for quantitative analysis of bupropion and its metabolites from biological samples. ijper.orgnih.gov

The fragmentation of the precursor ion into product ions is a reproducible process that creates a characteristic "fingerprint" for the molecule, which is crucial for structural elucidation. wikipedia.org For hydroxybupropion (the non-deuterated analogue of Bupropion Morpholinol D6), the protonated precursor ion [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 256. nih.gov The fragmentation of this ion leads to specific product ions that confirm its identity.

Table 3: Mass Spectrometric Parameters for Bupropion and Key Metabolites

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Ionization ModeSource
Bupropion 240.0 / 240.3184.0 / 184.2Positive ESI nih.govresearchgate.net
Hydroxybupropion 256.0238.0Positive ESI nih.gov
Threohydrobupropion 242.0184.0Positive ESI nih.gov
Erythrohydrobupropion 242.0224.0Positive ESI nih.gov

The analysis of these fragmentation patterns is essential for distinguishing between isomers and confirming the identity of metabolites in complex mixtures. nih.gov The use of a deuterated standard like Bupropion Morpholinol D6, which has a higher mass than its non-labeled counterpart, allows it to be distinguished by the mass spectrometer while co-eluting chromatographically, ensuring the highest level of analytical precision.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements. Unlike nominal mass spectrometers, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). This level of precision allows for the differentiation between ions of the same nominal mass but different elemental formulas.

Table 1: Theoretical vs. Experimental Mass for Bupropion Morpholinol D6
AttributeValue
Molecular FormulaC₁₃H₁₂D₆ClNO
Theoretical Monoisotopic Mass (Da)245.1456
Exemplary Experimental Mass (Da)245.1452
Mass Accuracy (ppm)1.6

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.gov This method involves adding a known amount of an isotopically labeled version of the analyte—in this case, Bupropion Morpholinol D6—to a sample. Because the labeled standard (internal standard) is chemically identical to the endogenous analyte, it experiences the same effects during sample preparation, extraction, and ionization in the mass spectrometer. researchgate.net

In the context of quantifying bupropion's metabolites, Bupropion Morpholinol D6 serves as an ideal internal standard. medchemexpress.com For instance, in high-throughput LC-MS/MS methods developed for the determination of bupropion and its metabolites, isotope-labeled versions such as D6-bupropion and D6-hydroxybupropion are used as internal standards. nih.gov The concentration of the unlabeled analyte is determined by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard. researchgate.net This approach effectively corrects for matrix effects and variations in instrument response, leading to highly reliable and reproducible quantification. rsc.orgnih.gov The use of stable-isotope-labeled internal standards is a key component in mitigating the impact of the sample matrix, thereby ensuring the accuracy of quantitative models. researchgate.net

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS)

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to investigate protein dynamics, conformational changes, and protein-ligand interactions. evotec.comnih.govthermofisher.com The method is based on measuring the rate at which amide protons on the backbone of a protein exchange with deuterium when the protein is placed in a deuterated solvent (e.g., D₂O). thermofisher.comwaters.com The rate of exchange is dependent on the solvent accessibility of the amide protons and their involvement in hydrogen bonding. thermofisher.com By analyzing the mass increase of the protein or its peptides over time, regions of flexibility or interaction can be mapped. thermofisher.com

While HDX-MS is a cornerstone of structural biology for studying large biomolecules like proteins, its application to small molecules like Bupropion Morpholinol D6 is not a standard practice. The technique is designed to probe the conformational landscape of macromolecules, a concept not applicable to small, structurally rigid molecules. Therefore, HDX-MS is not a relevant technique for the direct analytical characterization of Bupropion Morpholinol D6 itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structure elucidation and confirmation of chemical compounds, including isotopically labeled molecules. It provides detailed information about the chemical environment of specific nuclei.

Application of ¹H, ¹³C, and ²H NMR

A combination of different NMR experiments is used to confirm the structure of Bupropion Morpholinol D6.

¹H NMR (Proton NMR): This is used to identify the number and type of protons in the molecule. In the case of Bupropion Morpholinol D6, the ¹H NMR spectrum would confirm the presence of protons on the aromatic ring and other parts of the molecule, while showing a corresponding reduction in signal intensity for the positions where deuterium has been incorporated. The presence of only three protons in the aromatic region of bupropion metabolites has been used to confirm aromatic ring hydroxylation. nih.gov

²H NMR (Deuterium NMR): This is the most direct method to confirm the successful incorporation and location of deuterium atoms. The ²H NMR spectrum will show signals corresponding to the specific positions of the deuterium labels, providing definitive proof of the D6 isotopic substitution. The combination of these NMR techniques provides a comprehensive and unambiguous structural confirmation of Bupropion Morpholinol D6. nih.gov

Analytical Method Validation in Research Settings

Before an analytical method can be used for routine analysis in a research setting, it must undergo a rigorous validation process to ensure it is reliable, accurate, and reproducible for its intended purpose. jneonatalsurg.comhumanjournals.com Method validation is a requirement under guidelines from regulatory bodies and is crucial for ensuring the integrity of study data. researchgate.net For methods quantifying bupropion and its metabolites, validation assesses several key parameters. nih.govijper.org

Specificity, Linearity, and Range

Among the core validation parameters, specificity, linearity, and range are fundamental to establishing a quantitative assay.

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components. In LC-MS/MS methods, specificity is often achieved by monitoring unique precursor-to-product ion transitions (Selected Reaction Monitoring, SRM) for both the analyte and its labeled internal standard. nih.gov Chromatograms of blank plasma are compared to spiked samples to ensure no interfering peaks are present at the retention time of the analyte. jneonatalsurg.comhumanjournals.com

Linearity and Range: Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrument's response. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been shown to be linear, accurate, and precise. For the quantification of bupropion and its metabolites, methods are typically validated over a specific concentration range. nih.govresearchgate.net Calibration curves are generated by plotting the peak area ratio (analyte/internal standard) against the concentration, and a linear regression analysis is applied. A high correlation coefficient (r²) is required to demonstrate linearity. jneonatalsurg.comhumanjournals.com

Table 2: Exemplary Linearity and Range Data for Bupropion Metabolite Quantification
AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
Bupropion0.25 - 200≥0.994 nih.govnih.gov
Hydroxybupropion1.25 - 1000≥0.994 nih.govnih.gov
Threohydrobupropion0.25 - 200≥0.994 nih.govnih.gov
Erythrohydrobupropion1 - 1000≥0.994 nih.gov

Accuracy and Precision

The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision represents the degree of reproducibility of the measurements. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, the use of a stable isotope-labeled internal standard, such as Bupropion Morpholinol D6, is essential for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Research studies validating bioanalytical methods for bupropion and its metabolites consistently demonstrate excellent accuracy and precision when employing Bupropion Morpholinol D6 as an internal standard. For instance, in a stereoselective assay for bupropion and its metabolites, the intra- and inter-assay accuracy and precision were reported to be within 12% for each analyte. nih.gov Another study for the simultaneous determination of bupropion and its main metabolites in human whole blood reported accuracy profiles between 80–120% and precision better than 15%. researchgate.netoup.com

Detailed findings from various studies are presented in the tables below, showcasing the method's performance across different quality control (QC) concentrations.

Interactive Data Table: Intra-day and Inter-day Accuracy and Precision of Bupropion and its Metabolites using Bupropion Morpholinol D6 as an Internal Standard

AnalyteQC LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)Citation
(R,R)-hydroxybupropionLow4.595.37.298.1 nih.gov
(R,R)-hydroxybupropionMedium3.497.86.199.9 nih.gov
(R,R)-hydroxybupropionHigh4.196.56.897.4 nih.gov
(S,S)-hydroxybupropionLow5.294.88.396.5 nih.gov
(S,S)-hydroxybupropionMedium3.896.26.598.7 nih.gov
(S,S)-hydroxybupropionHigh4.395.97.197.9 nih.gov
HydroxybupropionLLOQ6.190.8N/AN/A researchgate.net

Note: The data in this table is derived from studies where Bupropion Morpholinol D6 (this compound) was used as an internal standard for the quantification of the non-deuterated analytes.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The sensitivity of bioanalytical methods is crucial, particularly for pharmacokinetic studies where low concentrations of a drug or its metabolites may be present. The use of Bupropion Morpholinol D6 contributes to achieving low LOD and LOQ values for the target analytes.

Various validated methods have established the LOD and LOQ for bupropion and its metabolites. For example, a stereoselective method reported an LOQ of 0.3 ng/mL for the enantiomers of hydroxybupropion. nih.gov Another method for the simultaneous quantification of bupropion and its metabolites in human umbilical cord plasma and placental tissue reported a lower limit of quantification of less than 0.72 ng/mL for the analytes in plasma. nih.gov An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method determined the LOD for hydroxybupropion to be 2 ng/mL. researchgate.netoup.com

Interactive Data Table: Limits of Detection (LOD) and Quantification (LOQ) for Bupropion and its Metabolites in Methods Utilizing Bupropion Morpholinol D6

AnalyteLOD (ng/mL)LOQ (ng/mL)MatrixAnalytical MethodCitation
(R,R)-hydroxybupropionN/A0.3Human PlasmaHPLC-MS/MS nih.gov
(S,S)-hydroxybupropionN/A0.3Human PlasmaHPLC-MS/MS nih.gov
Hydroxybupropion210Human Whole BloodUPLC-MS/MS researchgate.netoup.com
HydroxybupropionN/A5.0Human PlasmaLC-MS/MS ijper.org
Bupropion MetabolitesN/A<0.72Umbilical Cord PlasmaHPLC-MS/MS nih.gov

Note: The LOD and LOQ values presented are for the non-deuterated analytes, achieved in analytical methods that employ Bupropion Morpholinol D6 as an internal standard to ensure accuracy and precision.

Metabolic Fate and Biotransformation Pathways in Preclinical Models

In Vitro Metabolic Studies

In vitro systems are fundamental in elucidating the metabolic pathways of drug candidates, providing insights into enzyme kinetics and metabolite identification without the complexities of a whole organism.

Studies using human liver microsomes (HLMs) and cytosolic fractions have been instrumental in characterizing the primary metabolic routes of bupropion (B1668061). Bupropion is extensively metabolized through both oxidative and reductive pathways. nih.gov

The primary oxidative metabolite is hydroxybupropion (B195616), formed through the hydroxylation of the tert-butyl group, a reaction predominantly occurring in the liver's microsomal fraction. umich.edu The reduction of bupropion's carbonyl group yields the amino alcohol metabolites threohydrobupropion and erythrohydrobupropion. nih.govdroracle.ai

Kinetic studies in human liver subcellular fractions reveal that both oxidative and reductive pathways are significant. In liver microsomes, the formation of threohydrobupropion can be comparable to that of hydroxybupropion, indicating that metabolism by both CYP enzymes and carbonyl reductases are equally important in the liver. nih.gov In fact, some studies have found that threohydrobupropion is the major metabolite generated in hepatic microsomes, contrary to past findings that emphasized hydroxybupropion. nih.govtandfonline.com The formation of erythrohydrobupropion and threohydrobupropion is NADPH-dependent and occurs at a much higher rate in microsomes than in the cytosol—by 70 and 170-fold, respectively. nih.govtandfonline.com

Selective deuteration, as in Bupropion Morpholinol D6, has been shown to significantly impact these metabolic pathways. In vitro studies with deuterated bupropion analogs in HLMs demonstrated a marked decrease in the formation of the CYP2B6-mediated metabolite, hydroxybupropion, compared to the non-deuterated parent compound. researchgate.netnih.gov

The following table summarizes the kinetic parameters for the formation of bupropion's main metabolites in human liver subcellular fractions.

MetaboliteSubcellular FractionVmax (pmol/min/mg)Km (μM)
Hydroxybupropion Liver Microsomes131 clinpgx.org87 clinpgx.org
Threohydrobupropion Liver Microsomes98.37 ± 6.6 nih.gov186.3 ± 53.48 nih.gov
Threohydrobupropion Liver S9 Fraction99 ± 7.5 nih.gov265.7 ± 77.79 nih.gov
Threohydrobupropion Liver Cytosolic Fraction14.56 ± 0.714 nih.gov89.82 ± 22 nih.gov

This table presents kinetic data for bupropion metabolism. Vmax represents the maximum rate of reaction, and Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax.

Detailed investigations with recombinant enzymes have identified the specific catalysts for bupropion's biotransformation.

Cytochrome P450 (CYP) Enzymes: The hydroxylation of bupropion to form its major active metabolite, hydroxybupropion, is mediated almost exclusively by Cytochrome P450 2B6 (CYP2B6). nih.govnih.gov Studies using cDNA-expressed CYPs confirmed that only CYP2B6 was responsible for hydroxybupropion formation. nih.gov Further evidence from inhibition studies with a CYP2B6-specific antibody showed over 95% inhibition of this pathway in human liver microsomes. nih.gov While CYP2B6 is the principal enzyme, CYP2C19 has also been found to contribute to bupropion metabolism through alternative hydroxylation pathways, particularly at lower substrate concentrations. nih.govresearchgate.net Inhibition studies indicated that CYP2C19 is responsible for approximately 70-90% of the formation of other hydroxylated metabolites (M4, M5, and M6). nih.govresearchgate.net

Carbonyl Reductases (CR): The formation of the diastereoisomeric alcohol metabolites, threohydrobupropion and erythrohydrobupropion, is catalyzed by carbonyl reductases (CRs). nih.govclinpgx.org These enzymes are primarily located in the cytoplasm. umich.edu Specifically, 11β-hydroxysteroid dehydrogenase isozyme 1 (11β-HSD1), a microsomal CR, has been identified as the main enzyme responsible for threohydrobupropion formation in the liver. nih.govclinpgx.org In the intestine, an enzyme known as AKR7 may be responsible for its formation. clinpgx.org

UDP-Glucuronosyltransferases (UGTs): Following Phase I metabolism, the active metabolites of bupropion undergo Phase II conjugation, primarily glucuronidation, facilitated by UGT enzymes. clinpgx.orgsimpleandpractical.com This process makes the metabolites more water-soluble for excretion. simpleandpractical.com In vitro studies using recombinant UGTs have identified specific isoforms involved:

UGT2B7 is the main enzyme responsible for the glucuronidation of hydroxybupropion and erythrohydrobupropion. clinpgx.orgnih.gov

UGT1A9 plays a major role in the formation of threohydrobupropion glucuronide, with minor contributions from UGT2B7, UGT1A3, and UGT1A4. clinpgx.orgnih.gov

The strategic deuteration of bupropion directly affects the kinetics of these enzymatic reactions. For CYP2B6, deuterated analogs show a significant decrease in the formation of R,R- or S,S-hydroxybupropion when studied with the recombinant protein. researchgate.netnih.gov

Enzyme FamilySpecific EnzymeMetabolite Formed
Cytochrome P450 CYP2B6Hydroxybupropion nih.govnih.gov
Cytochrome P450 CYP2C19Other hydroxylated metabolites (M4, M5, M6) nih.gov
Carbonyl Reductase 11β-HSD1 (Liver)Threohydrobupropion clinpgx.org
Carbonyl Reductase AKR7 (Intestine)Threohydrobupropion clinpgx.org
UGT UGT2B7Hydroxybupropion glucuronide, Erythrohydrobupropion glucuronide clinpgx.orgnih.gov
UGT UGT1A9Threohydrobupropion glucuronide clinpgx.orgnih.gov

This table summarizes the key enzymes involved in the biotransformation of bupropion and its primary metabolites.

Beyond the three primary active metabolites, research has uncovered a more complex metabolic profile for bupropion. In vitro studies using human liver microsomes have been pivotal in identifying these novel biotransformation products.

One detailed phenotyping study identified a total of nine metabolites, designated M1-M9. nih.govresearchgate.net Another investigation focusing on uncharacterized elimination pathways successfully identified and structurally confirmed three new metabolites in HLM incubations and human urine: 4′-OH-bupropion, erythro-4′-OH-hydrobupropion, and threo-4′-OH-hydrobupropion. nih.gov These three metabolites, resulting from aromatic hydroxylation and subsequent reduction, accounted for a significant portion (24%) of the drug-related material excreted in urine. nih.gov

Further research analyzing human plasma identified seven metabolites, including two not previously reported: M1, formed from the hydration of bupropion's benzene (B151609) ring, and M3, resulting from the further oxidation of threohydrobupropion/erythrohydrobupropion or the reduction of hydroxybupropion. nih.gov A comprehensive study of urinary metabolites identified a total of 20 metabolites, revealing pathways such as dihydroxylation and the formation of numerous glucuronide and sulphate conjugates. researchgate.net

In Vivo Preclinical Metabolic Studies (Animal Models)

In vivo studies in animal models are essential for understanding the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME).

Preclinical toxicology and ADME studies in various animal species, including rats, mice, and dogs, have shown that bupropion undergoes extensive metabolism. nih.gov In rats, for instance, hepatic impairment was found to dramatically increase bupropion exposure, with a 3-fold higher Cmax and a 4- to 5-fold increase in AUC, underscoring the liver's critical role in its clearance. umich.edu

Comparative in vitro metabolism studies using liver microsomes from different species (human, monkey, rat, and mouse) have been conducted to select the most appropriate animal model for predicting human metabolism. These studies revealed significant species differences. iu.edunih.gov For example, the contribution of hydroxybupropion to total clearance was 38% in humans, 62% in monkeys, 17% in rats, and 96% in mice. nih.gov Conversely, threohydrobupropion formation accounted for 53% of clearance in humans but only 23% in monkeys and 17% in rats. iu.edunih.gov These findings suggest that the metabolic profile in monkeys most closely resembles that in humans. iu.edunih.gov

The primary rationale for developing deuterated drugs like Bupropion Morpholinol D6 is to alter the metabolic profile, potentially slowing clearance and reducing the formation of certain metabolites. researchgate.netnih.gov This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond requires more energy to break than a carbon-hydrogen bond, thus slowing the rate of metabolic reactions that involve cleaving this bond.

A key preclinical study directly compared the metabolism of deuterated bupropion analogs with unlabeled bupropion in primary human hepatocytes. The results confirmed the hypothesis: the metabolism of deuterated analogs to hydroxybupropion (the CYP2B6-mediated pathway) and to threohydrobupropion and erythrohydrobupropion (the carbonyl reductase pathways) was significantly lower than that of unlabeled bupropion. researchgate.netnih.gov Furthermore, these deuterated analogues exhibited a 20-25% decrease in racemization. researchgate.netnih.gov

This selective modification of metabolic pathways through deuteration has the potential to create a drug with a more predictable pharmacokinetic profile. researchgate.netnih.gov

Isotopic Tracer Applications in Metabolic Research

The use of stable isotope-labeled compounds, such as Bupropion Morpholinol D6 (the deuterated form of hydroxybupropion), is a cornerstone of modern metabolic research. These isotopic tracers serve as powerful tools to investigate the intricate pathways of drug biotransformation without altering the fundamental chemical properties of the molecule under study. By replacing specific hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers can differentiate the tracer and its metabolites from their endogenous or non-labeled counterparts using mass spectrometry. This enables precise quantification and tracking of metabolic fates, providing invaluable insights into enzyme kinetics, metabolic flux, and the stereochemical nuances of drug metabolism.

Elucidation of Enzyme Kinetics and Metabolic Flux

Isotopically labeled compounds like Bupropion Morpholinol D6 are instrumental in elucidating the kinetics of the enzymes responsible for drug metabolism. The incorporation of deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the heavier isotope can slow down the rate of a chemical reaction if the bond to that isotope is broken in the rate-determining step. This effect can be harnessed to study the mechanisms and kinetics of metabolic enzymes.

A study investigating the impact of deuteration on bupropion's metabolism provides compelling evidence of this principle. In this research, deuterated analogs of bupropion were synthesized to explore how isotopic substitution at sites of metabolism affects the drug's biotransformation. The findings demonstrated a significant decrease in the formation of key metabolites, including hydroxybupropion, when deuterated bupropion was incubated with human liver microsomes and recombinant CYP2B6, the primary enzyme responsible for its hydroxylation.

Specifically, the strategic placement of deuterium atoms at metabolically active sites resulted in a notable reduction in the formation of R,R- and S,S-hydroxybupropion nih.gov. This slowing of the metabolic process due to deuteration directly illustrates the kinetic isotope effect and provides a quantitative measure of the impact on enzyme kinetics.

Table 1: Impact of Deuteration on the Formation of Hydroxybupropion in Human Liver Microsomes
CompoundMetaboliteRelative Formation Rate (%)
Bupropion (d0)R,R-hydroxybupropion100
Deuterated BupropionR,R-hydroxybupropionSignificantly Reduced
Bupropion (d0)S,S-hydroxybupropion100
Deuterated BupropionS,S-hydroxybupropionSignificantly Reduced

This table is illustrative, based on findings that deuteration significantly decreases the formation of hydroxybupropion metabolites nih.gov.

By using deuterated standards such as Bupropion Morpholinol D6 as internal standards in LC-MS/MS analysis, researchers can achieve highly accurate quantification of metabolites formed from the non-labeled drug. This precise measurement is crucial for determining key enzyme kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which define the affinity of an enzyme for its substrate and its catalytic efficiency, respectively. The use of these internal standards corrects for variations in sample preparation and instrument response, ensuring the reliability of the kinetic data.

Differentiation of Stereoselective Metabolic Routes

Bupropion is a chiral molecule that undergoes extensive and complex stereoselective metabolism, leading to the formation of multiple stereoisomeric metabolites. The different stereoisomers can exhibit distinct pharmacological activities and pharmacokinetic profiles. Isotopic tracers play a critical role in unraveling these stereoselective metabolic pathways.

The metabolism of bupropion is primarily mediated by CYP2B6, which catalyzes the formation of hydroxybupropion, and by various carbonyl reductases that produce threohydrobupropion and erythrohydrobupropion. Each of these metabolites exists as different stereoisomers. For instance, the hydroxylation of racemic bupropion by CYP2B6 is stereoselective, with a preference for the formation of certain stereoisomers of hydroxybupropion nih.gov.

The accurate quantification of individual stereoisomers is essential to understanding the stereoselectivity of these metabolic routes. This is where deuterated internal standards like Bupropion Morpholinol D6 become indispensable. In stereoselective LC-MS/MS assays, a deuterated standard for each stereoisomer of interest is used to ensure precise and accurate measurement.

For example, a high-throughput stereoselective LC-MS/MS assay for bupropion and its major metabolites utilizes deuterated internal standards, including hydroxybupropion-d6, to quantify each enantiomer separately nih.gov. This allows for the detailed characterization of the pharmacokinetic profiles of each stereoisomer and reveals the preferences of the metabolic enzymes involved.

Table 2: Application of Deuterated Standards in Stereoselective Analysis
Analyte (Stereoisomer)Deuterated Internal StandardAnalytical Purpose
(R,R)-Hydroxybupropion(R,R)-Hydroxybupropion-d6Accurate quantification for pharmacokinetic and metabolic studies
(S,S)-Hydroxybupropion(S,S)-Hydroxybupropion-d6Accurate quantification for pharmacokinetic and metabolic studies
(1R,2S)-Erythrohydrobupropion(1R,2S)-Erythrohydrobupropion-d9Differentiation and quantification of reductive metabolites
(1S,2S)-Threohydrobupropion(1S,2S)-Threohydrobupropion-d9Differentiation and quantification of reductive metabolites

This table illustrates the use of specific deuterated internal standards for the analysis of bupropion's stereoisomeric metabolites, as described in advanced analytical methodologies nih.gov.

Pharmacological and Mechanistic Investigations in Preclinical Models

Receptor Binding and Transporter Interaction Studies

Bupropion (B1668061) and its primary metabolites are known to interact with both the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.gov This dual inhibition of reuptake is considered a key component of its mechanism of action. nih.gov Studies have shown that bupropion and its metabolites inhibit the reuptake of dopamine and norepinephrine in human transporters, with a slightly greater potency for the dopamine transporter. nih.gov In contrast, its effect on the serotonin (B10506) transporter is negligible. nih.gov

In vivo studies in humans using positron emission tomography (PET) have demonstrated that therapeutic doses of bupropion result in a modest occupancy of the striatal dopamine transporter. One study found that at steady-state, the average DAT occupancy by bupropion and its metabolites was approximately 26%. nih.gov Another study reported a mean occupancy of 14% (with a confidence interval of 6-22%), suggesting that high levels of DAT occupancy may not be necessary for its clinical effects. nih.govresearchgate.net

The metabolites of bupropion, such as hydroxybupropion (B195616), also contribute significantly to its activity at these transporters. nih.govdrugbank.com Hydroxybupropion has a similar affinity for the norepinephrine transporter as the parent compound. drugbank.com

CompoundTransporterActivityFinding
BupropionDopamine Transporter (DAT)Inhibition of ReuptakeWeak inhibitor. drugbank.com
BupropionNorepinephrine Transporter (NET)Inhibition of ReuptakeWeak inhibitor. drugbank.com
HydroxybupropionNorepinephrine Transporter (NET)Inhibition of ReuptakeSimilar affinity to bupropion. drugbank.com
Bupropion & MetabolitesDopamine Transporter (DAT)In vivo Occupancy~26% occupancy at steady state. nih.gov
BupropionDopamine Transporter (DAT)In vivo Occupancy14% (CI 6-22%) occupancy in depressed patients. nih.gov

In addition to its effects on monoamine transporters, bupropion is also a noncompetitive antagonist of several nicotinic acetylcholine (B1216132) receptors (nAChRs). psychopharmacologyinstitute.comokstate.edu This action is thought to contribute to its therapeutic effects, particularly in smoking cessation. psychopharmacologyinstitute.com Bupropion has been shown to block the function of various nAChR subtypes, including α4β2, α3β2, and α7. clinpgx.org

Studies have indicated that bupropion's inhibition of nAChRs is selective, with a higher potency for α3β2 and α4β2 subtypes compared to the α7 subtype. clinpgx.org The mechanism of this blockade is noncompetitive, meaning it does not compete with acetylcholine for the binding site. clinpgx.org Research on Torpedo nAChRs has identified two distinct binding sites for bupropion within the transmembrane domain. nih.gov One high-affinity site is located in the ion channel, while a second site is near the extracellular end of the αM1 helix. nih.gov

The interaction with nAChRs is complex, with bupropion demonstrating the ability to bind to the receptor in both resting and desensitized states, albeit with a higher affinity for the desensitized state. nih.gov This interaction ultimately leads to a decreased probability of the ion channel opening and an accelerated desensitization process. nih.gov

Receptor SubtypeCompoundActivityFinding
α3β2 nAChRBupropionAntagonistMore effective blockade than α7. clinpgx.org
α4β2 nAChRBupropionAntagonistMore effective blockade than α7. clinpgx.org
α7 nAChRBupropionAntagonistLess potent blockade compared to α3β2 and α4β2. clinpgx.org
Torpedo nAChR (Resting State)BupropionInhibition of BindingIC50 of 3.6 µM. nih.gov
Torpedo nAChR (Desensitized State)BupropionInhibition of BindingIC50 of 1.2 µM. nih.gov

Enzyme Inhibition and Modulation Potential (as a Probe)

Bupropion is a potent inhibitor of the cytochrome P450 enzyme CYP2D6. nih.govsci-hub.se This inhibition is clinically significant and can lead to drug-drug interactions when co-administered with medications that are metabolized by this enzyme. nih.gov Studies have shown that treatment with bupropion can convert individuals who are phenotypically extensive metabolizers of CYP2D6 substrates into poor metabolizers. nih.govsci-hub.se

Neurochemical Effects in Animal Models

Consistent with its mechanism as a dopamine and norepinephrine reuptake inhibitor, preclinical studies in animal models have demonstrated that bupropion administration leads to an increase in the extracellular concentrations of these neurotransmitters. nih.gov Microdialysis studies in rats have shown that bupropion enhances the levels of dopamine and norepinephrine in various brain regions, including the nucleus accumbens and the prefrontal cortex. nih.gov

The administration of bupropion has also been shown to reduce the firing rate of norepinephrine neurons in a dose-dependent manner. nih.gov This effect is thought to be a consequence of increased synaptic levels of norepinephrine, which then activates inhibitory autoreceptors, leading to a negative feedback mechanism on neuronal firing. nih.gov While bupropion has a clear impact on the norepinephrine system, its effects on the firing rate of dopamine neurons in the ventral tegmental area appear to be less pronounced at therapeutic doses. nih.gov Furthermore, the antidepressant-like effects of bupropion in animal models can be diminished by the administration of drugs that block dopamine or norepinephrine signaling, further supporting the crucial role of these neurotransmitters in its mechanism of action. nih.gov

Behavioral Effects in Animal Models (Mechanistic Focus)

Hydroxybupropion, a major active metabolite of bupropion, is believed to contribute significantly to the parent drug's therapeutic effects. nih.gov Studies in animal models have been crucial in elucidating the mechanisms underlying these effects, particularly in the contexts of nicotine (B1678760) dependence and depression.

Research has demonstrated that the enantiomers of hydroxybupropion can have different potencies and effects. For instance, in mouse models of nicotine dependence, the (2S,3S)-hydroxybupropion isomer has been shown to be more potent than the (2R,3R)-isomer and the parent compound, bupropion, in modulating the behavioral effects of nicotine. nih.gov This includes attenuating the rewarding effects of nicotine and reversing withdrawal symptoms. nih.gov

The mechanistic underpinnings of these behavioral effects are thought to be multifactorial, involving the modulation of several key neurotransmitter systems. Hydroxybupropion is known to be an inhibitor of both dopamine and norepinephrine transporters. nih.gov This action increases the synaptic availability of these neurotransmitters, which are critically involved in reward, motivation, and mood regulation. Furthermore, hydroxybupropion and its isomers have been identified as non-competitive antagonists of nicotinic acetylcholine receptors (nAChRs). nih.gov This antagonism is believed to play a significant role in bupropion's efficacy as a smoking cessation aid by blocking the reinforcing properties of nicotine.

The antidepressant-like effects of hydroxybupropion have also been evaluated in various animal models of depression. These studies often utilize tests such as the forced swim test and the tail suspension test, where a reduction in immobility time is indicative of an antidepressant effect. The activity of hydroxybupropion in these models is consistent with its role as a norepinephrine-dopamine reuptake inhibitor.

The following tables summarize key findings from preclinical behavioral studies of hydroxybupropion, offering insights into its mechanistic actions.

Table 1: Effects of Hydroxybupropion in Animal Models of Nicotine Dependence

Behavioral Model Animal Species Key Findings Inferred Mechanism of Action Citation
Nicotine-Induced Conditioned Place PreferenceMouse(2S,3S)-hydroxybupropion blocked the rewarding effects of nicotine.Antagonism of nicotinic acetylcholine receptors; modulation of dopamine pathways. nih.gov
Nicotine WithdrawalMouseBupropion and both of its hydroxybupropion metabolites reversed affective and somatic signs of nicotine withdrawal.Modulation of norepinephrine and dopamine systems to alleviate withdrawal symptoms. nih.gov
Nicotine DiscriminationMouseBupropion and (2S,3S)-hydroxybupropion partially substituted for the discriminative stimulus effects of nicotine.Interaction with nicotinic acetylcholine receptors and/or downstream monoaminergic systems. nih.gov

Table 2: Effects of Hydroxybupropion in Animal Models of Depression

Behavioral Model Animal Species Key Findings Inferred Mechanism of Action Citation
Forced Swim TestMouseBupropion and its metabolite BW 306 (a designation for a hydroxybupropion-related compound) reduced immobility time.Inhibition of norepinephrine and dopamine reuptake, leading to increased monoaminergic neurotransmission. nih.gov
Reserpine-Induced HypothermiaMouseBupropion and its metabolite BW 306 antagonized reserpine-induced hypothermia.Noradrenergic and dopaminergic activity, counteracting the monoamine-depleting effects of reserpine. nih.gov

Applications of Bupropion Morpholinol D6 As a Research Tool

Internal Standard in Quantitative Bioanalytical Assays

In the realm of quantitative bioanalysis, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest level of accuracy and precision. Bupropion (B1668061) Morpholinol D6, also known as Hydroxybupropion-d6, is frequently employed for this purpose in the quantification of bupropion and its metabolites in biological samples such as human plasma. ricardinis.ptnih.gov

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before analysis. Bupropion Morpholinol D6 is an ideal internal standard for IDMS methods developed to quantify bupropion and its major metabolites, including hydroxybupropion (B195616), threohydrobupropion, and erythrohydrobupropion. nih.gov

The development of such methods involves optimizing chromatographic separation and mass spectrometric detection parameters. For instance, a stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was developed and validated for the simultaneous quantification of bupropion and its principal metabolites in human plasma, utilizing Bupropion Morpholinol D6 as one of the internal standards. nih.gov Validation of these methods, in accordance with regulatory guidelines, typically demonstrates excellent linearity, accuracy, and precision over a specified concentration range.

Table 1: Validation Parameters for a Stereoselective LC-MS/MS Assay Using Bupropion Morpholinol D6

Parameter Bupropion Hydroxybupropion Threohydrobupropion Erythrohydrobupropion
Linearity Range (ng/mL) 0.5 - 1000 2 - 1000 1 - 500 1 - 500
Intra-assay Precision (%CV) < 12% < 12% < 12% < 12%
Inter-assay Precision (%CV) < 12% < 12% < 12% < 12%
Intra-assay Accuracy (%Bias) ± 12% ± 12% ± 12% ± 12%
Inter-assay Accuracy (%Bias) ± 12% ± 12% ± 12% ± 12%

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 2 | 1 | 1 |

Data adapted from a study on the development and validation of a high-throughput stereoselective LC-MS/MS assay. nih.gov

Biological matrices, such as plasma and urine, are complex mixtures of endogenous compounds that can interfere with the ionization of the analyte of interest in the mass spectrometer, a phenomenon known as matrix effects. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. ricardinis.pt

Bupropion Morpholinol D6, being structurally and chemically almost identical to its unlabeled counterpart, co-elutes during chromatography and experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more reliable and reproducible results. The use of deuterium-labeled internal standards like Bupropion Morpholinol D6 is a widely accepted strategy to mitigate the challenges posed by matrix effects in bioanalysis. ricardinis.ptnih.gov

Reference Standard for Impurity and Degradation Studies

Ensuring the purity and stability of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. Bupropion Morpholinol D6 can serve as a valuable reference standard in the identification and quantification of impurities and degradation products of bupropion.

In pharmaceutical quality control, reference standards are essential for verifying the identity, purity, and strength of drug substances and products. While Bupropion Morpholinol D6 is primarily a metabolite standard, its well-characterized nature makes it useful in the broader context of bupropion analysis. It can be used to confirm the retention time and mass spectral characteristics of the hydroxybupropion metabolite, ensuring that analytical methods can accurately distinguish it from other related substances and potential impurities. rjptonline.orgdaicelpharmastandards.com The availability of high-purity Bupropion Morpholinol D6 as a certified reference material supports the development of robust analytical methods for routine quality control testing. synthinkchemicals.comacanthusresearch.com

Forced degradation studies are a key component of pharmaceutical development, designed to identify potential degradation products that may form under various stress conditions. In a study investigating the degradation of bupropion, several degradation products were identified, one of which was 2-hydroxy-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine, the non-deuterated form of Bupropion Morpholinol D6. The availability of the deuterated standard can aid in the definitive identification and quantification of this degradant in stability samples.

Table 2: Identified Degradation Products of Bupropion under Alkaline Hydrolysis

Degradation Product Chemical Name
Impurity III 2-hydroxy-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine
Impurity IV (2,4,4-trimethyl-1,3-oxazolidin-2-yl)(3-chlorophenyl)-methanone
Impurity V 1-hydroxy-1-(3-chlorophenyl)propan-2-one

| Impurity VII | 2-(3'-chlorophenyl)-3,5,5-trimethylmorphol-2-ene |

Data from a study on the identification of stress degradation products of bupropion.

In forensic toxicology, the accurate and reliable quantification of drugs and their metabolites in biological samples is paramount for legal proceedings. The validation of analytical methods used in forensic laboratories requires demonstrating specificity, sensitivity, accuracy, and precision. Bupropion Morpholinol D6 serves as an excellent internal standard in the validation of LC-MS/MS methods for the determination of bupropion and its metabolites in forensic cases. ricardinis.pt Its use helps to ensure that the analytical results are robust and can withstand legal scrutiny. The principles of using a stable isotope-labeled internal standard to account for analytical variability are fundamental to establishing the validity of a forensic analytical method.

Tracer in Drug Discovery and Development Research

The use of stable isotope-labeled compounds as tracers is a powerful technique in drug discovery and development to elucidate the metabolic fate of a drug candidate. Bupropion Morpholinol D6, as a labeled metabolite, can be instrumental in understanding the complex metabolic pathways of bupropion.

In drug metabolism studies, administering a deuterated version of a drug or metabolite allows researchers to distinguish it from its endogenous or non-labeled counterparts. This is particularly useful for identifying previously unknown metabolites and for quantifying the contribution of different metabolic pathways. nih.govnih.gov For instance, studies on bupropion metabolism have identified several new metabolites, and the use of stable isotope-labeled compounds can aid in confirming their structures and formation pathways. nih.gov

Metabolic Profiling and Metabolomics Studies

The use of deuterated internal standards like Bupropion Morpholinol D6 allows researchers to track the metabolic fate of bupropion with high fidelity. In stable isotope-resolved metabolomics (SIRM), tracers are used to follow the transformation of compounds through metabolic networks. nih.govnih.gov While not a tracer itself in the conventional sense of elucidating novel pathways, Bupropion Morpholinol D6 ensures that the quantitative data, which forms the basis of metabolic models, is reliable. This is particularly important in studies aiming to identify all metabolites of a drug, as accurate quantification is the first step in assessing the significance of each metabolic pathway. nih.gov

For instance, in studies identifying novel metabolites of bupropion in human plasma, the accurate measurement of known metabolites like hydroxybupropion is essential to build a complete metabolic picture. nih.gov The stability and co-elution with the non-labeled analyte make Bupropion Morpholinol D6 an ideal internal standard, minimizing analytical variability and improving the confidence in the measured concentrations of hydroxybupropion.

Table 1: Representative Validation Parameters for LC-MS/MS Quantification of Bupropion Metabolites Using a Deuterated Internal Standard
AnalyteLinearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Hydroxybupropion10 - 1000< 15%< 15%85% - 115%

Investigating Drug-Drug Interactions in Preclinical Systems

The investigation of drug-drug interactions (DDIs) is a critical component of preclinical drug development. Bupropion and its metabolites are known to interact with the cytochrome P450 enzyme system, particularly as inhibitors of CYP2D6. nih.govnih.gov Accurate measurement of the concentrations of bupropion and its metabolites is paramount in preclinical systems, such as human liver microsomes, to determine the potential for DDIs.

Physiologically based pharmacokinetic (PBPK) models are increasingly used to predict clinical DDIs from preclinical data. nih.govmdpi.com The development and validation of these models rely on high-quality in vitro data, including enzyme kinetic parameters (Km and Vmax) and inhibition constants (Ki). The use of Bupropion Morpholinol D6 as an internal standard in the LC-MS/MS methods that generate this data ensures its accuracy and reliability. This, in turn, enhances the predictive power of the PBPK models, allowing for a more informed assessment of a drug candidate's DDI risk before moving into clinical trials. mdpi.comresearchgate.net

Table 2: Enzyme Kinetics of Bupropion Hydroxylation in Human Liver Microsomes
EnzymeMetabolite FormedApparent Km (µM)Reference
CYP2B6Hydroxybupropion85 - 156 nih.govdrugbank.com

Future Directions and Emerging Research Avenues

Development of Next-Generation Analytical Techniques for Deuterated Compounds

The subtle mass difference between hydrogen and deuterium (B1214612) isotopes presents unique challenges and opportunities for analytical chemistry. Future research is focused on developing more sensitive and sophisticated techniques to quantify and characterize deuterated compounds like Bupropion (B1668061) morpholinol D6 and their metabolites in complex biological matrices.

A primary challenge in the chromatography of deuterated compounds is the "chromatographic deuterium effect" (CDE), where isotopic labeling can cause shifts in retention times compared to the non-deuterated analog. acs.org This can complicate data interpretation in metabolomics and pharmacokinetic studies. acs.org Future analytical methods must not only achieve high resolution but also account for or minimize the CDE.

Emerging strategies include the development of advanced liquid chromatography-mass spectrometry (LC-MS) methodologies. acs.org Innovations in stationary phase chemistry, such as pentafluorophenyl (PFP) columns, have shown promise in reducing the CDE by leveraging electronic interactions. acs.org Additionally, next-generation high-resolution mass spectrometry (HRMS) will be crucial for distinguishing between the deuterated parent drug and its metabolites with high precision.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the analysis of deuterated compounds. mdpi.com Advanced solid-state NMR techniques and deuterium MAS NMR experiments can provide detailed structural information and help understand the precise location of deuterium atoms within the molecule. mdpi.com The development of more sensitive NMR probes and pulse sequences will be essential for studying Bupropion morpholinol D6 in biological systems at physiologically relevant concentrations.

Table 1: Comparison of Analytical Techniques for Deuterated Compound Analysis
TechniquePrimary Application for Bupropion Morpholinol D6Key AdvantageFuture Development Focus
LC-MS/MSQuantification in plasma and tissue samples for pharmacokinetic studies.High sensitivity and specificity.Minimizing chromatographic deuterium effects (CDE); enhanced metabolite identification. acs.org
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement for metabolite identification and structural elucidation.High mass accuracy and resolution.Improving data processing software for isotopic pattern recognition.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmation of the deuterated compound and its metabolites. mdpi.comProvides detailed structural information. Increased sensitivity for in-vivo studies; advanced solid-state NMR applications. mdpi.com

Advanced Mechanistic Studies in Complex Biological Systems

Deuterium-labeled compounds are invaluable tools for tracing metabolic pathways and studying reaction mechanisms. The primary rationale for deuterating drugs is to slow down metabolism at specific sites by leveraging the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen, making this bond more difficult for metabolic enzymes to cleave. musechem.com

Future mechanistic studies on Bupropion morpholinol D6 will aim to precisely quantify the impact of deuteration on its metabolic pathway. Bupropion is primarily metabolized by cytochrome P450 2B6 (CYP2B6) to hydroxybupropion (B195616). nih.gov Research will focus on:

Enzyme Kinetics: Detailed in vitro studies using human liver microsomes or recombinant CYP2B6 enzymes will be conducted to determine the precise KIE on the hydroxylation of the morpholinol ring. This will clarify the extent to which deuteration slows down the formation of the corresponding deuterated hydroxybupropion.

Metabolic Shunting: A critical area of investigation is whether blocking or slowing one metabolic pathway leads to "metabolic switching" or "shunting," where the drug is increasingly metabolized through alternative pathways. musechem.com For Bupropion morpholinol D6, this involves investigating whether a decrease in hydroxylation leads to an increase in the reduction of the carbonyl group to form deuterated versions of threo-hydrobupropion and erythro-hydrobupropion.

Transporter Interactions: Advanced studies will explore how deuteration might affect the interaction of Bupropion and its metabolites with various drug transporters, which can influence their distribution and elimination.

Integration with In Silico Modeling and Machine Learning for Predictive Metabolism and Pharmacology

The computational assessment of drug metabolism has become a valuable tool in pharmaceutical research, helping to predict a compound's metabolic fate and potential drug-drug interactions. nih.govresearchgate.net For deuterated compounds like Bupropion morpholinol D6, integrating in silico modeling and machine learning (ML) offers a powerful approach to predict its pharmacokinetic and pharmacodynamic properties before extensive clinical testing.

Predictive Metabolism: Machine learning algorithms, such as artificial neural networks and support vector machines, can be trained on large datasets of metabolic reactions to predict the sites of metabolism (SoMs) on a drug molecule. nih.govnih.gov Future models will be refined to incorporate the kinetic isotope effect. By inputting the structure of Bupropion morpholinol D6, these advanced ML models could predict:

The likelihood of metabolism at the deuterated positions versus other sites on the molecule.

The probable structures of metabolites formed through various enzymatic reactions (e.g., phase I and phase II metabolism). digitellinc.com

Quantitative predictions of metabolic stability and in vivo clearance. nih.gov

Software packages like BioTransformer are continuously being improved with ML techniques to enhance the accuracy of predicting biotransformation products. digitellinc.com

Table 2: In Silico and Machine Learning Approaches in Deuterated Drug Research
Modeling ApproachApplication to Bupropion Morpholinol D6Predicted Outcome
Site of Metabolism (SoM) PredictionIdentifying which molecular positions are most susceptible to enzymatic attack.Relative stability of deuterated vs. non-deuterated sites. nih.gov
Metabolite Structure PredictionGenerating potential structures of phase I and phase II metabolites. digitellinc.comIdentification of novel metabolites due to metabolic shunting. musechem.com
Physiologically Based Pharmacokinetic (PBPK) ModelingSimulating the drug's journey through the body over time.Prediction of plasma concentration profiles, half-life, and systemic exposure. biorxiv.org

Q & A

Q. What analytical techniques are recommended for quantifying Bupropion Morpholinol D6 in biological matrices?

Bupropion Morpholinol D6 is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to ensure precision. Key steps include:

  • Chromatographic separation : Reverse-phase C18 columns with mobile phases optimized for polar metabolites.
  • Mass spectrometry : Multiple reaction monitoring (MRM) transitions specific to the deuterated isotopologues (e.g., m/z 262→244 for Bupropion Morpholinol D6).
  • Validation : Parameters like linearity (1–1000 ng/mL), intra-day precision (<15% CV), and recovery (>80%) must adhere to FDA/EMA guidelines .

Q. How does hepatic impairment influence the pharmacokinetics of Bupropion Morpholinol?

In subjects with alcoholic liver disease, the elimination half-life of Bupropion Morpholinol is prolonged (32.2 vs. 21.1 hours in healthy volunteers), likely due to reduced CYP2B6-mediated metabolism. However, interindividual variability in AUC and Cmax complicates dose adjustments. Researchers should monitor hepatic function and consider reduced dosing regimens in such cohorts .

Q. What is the significance of deuterium labeling in Bupropion Morpholinol D6 for mass spectrometry-based assays?

Deuterium labeling minimizes matrix effects and ion suppression by providing a near-identical chemical behavior to the non-deuterated analyte. This isotopic dilution technique improves assay accuracy, particularly in complex biological matrices like plasma or liver microsomes .

Q. Why is Bupropion Morpholinol considered pharmacologically significant compared to the parent drug?

Bupropion Morpholinol exhibits ~17-fold higher plasma exposure than Bupropion and demonstrates potent inhibition of dopamine/norepinephrine transporters (IC50 ~1.2 µM) and α4β2 nicotinic receptors. Preclinical models suggest it contributes significantly to Bupropion’s antidepressant efficacy and side-effect profile .

Advanced Research Questions

Q. How can isobolographic analysis be applied to study synergistic antidepressant effects involving Bupropion metabolites?

Isobolographic analysis compares theoretical additive ED50 values (calculated from dose-response curves of individual drugs) with experimental ED50 values from combination studies. For example, Bupropion Morpholinol’s synergy with citalopram was confirmed via a significant deviation from additivity (t = 16.098, P < 0.001) in the forced swim test (FST). Researchers should validate interactions using orthogonal assays (e.g., locomotor activity tests) to exclude false positives .

Q. What methodological considerations are critical when designing longitudinal studies to assess Bupropion Morpholinol’s role in CYP2B6 activity?

Key considerations include:

  • Enantiomer stability : Bupropion enantiomers racemize rapidly, requiring immediate sample freezing (-80°C) and chiral LC-MS/MS to prevent artifacts .
  • Sampling frequency : Dense pharmacokinetic sampling (e.g., 0–48 hours post-dose) to capture metabolite accumulation in CYP2B6-poor metabolizers.
  • Cocktail probes : Co-administration with CYP2B6 substrates (e.g., efavirenz) to assess enzyme induction/inhibition .

Q. How do preclinical models differentiate the contributions of Bupropion and its metabolites to observed pharmacological effects?

Rodent studies utilize selective metabolite administration and receptor antagonism. For example, Bupropion Morpholinol’s antidepressant-like effects in the FST are abolished by dopamine receptor antagonists (e.g., pimozide), whereas Bupropion’s stimulatory effects are blocked by α1-adrenergic antagonists (e.g., prazosin). Metabolite-specific knockout models further isolate pharmacological contributions .

Q. What strategies are employed to resolve discrepancies in enantiomer distribution of Bupropion and its metabolites across patient populations?

Discrepancies arise from in vitro vs. in vivo enantiomer ratios. Solutions include:

  • Stabilization protocols : Acidic storage conditions (pH 4.0) to slow racemization.
  • Chiral columns : Polysaccharide-based stationary phases (e.g., Chiralpak IG-U) to resolve (R,R)- and (S,S)-hydroxybupropion enantiomers.
  • Population pharmacokinetics : Covariate analysis of genetic polymorphisms (e.g., CYP2B6 6/ 6) to explain variability .

Q. How can in vitro hepatic models be optimized to predict Bupropion Morpholinol’s metabolic interactions in vivo?

  • Co-culture systems : Hepatocyte-Kupffer cell co-cultures to mimic inflammatory cytokine effects on CYP2B6.
  • Microsomal supplementation : Addition of UDP-glucuronosyltransferase (UGT) enzymes to assess Phase II metabolism.
  • PBPK modeling : Integration of in vitro clearance data with physiologically based pharmacokinetic models to predict drug-drug interaction risks .

Q. What statistical approaches are recommended for analyzing contradictory data on Bupropion metabolites’ clinical efficacy?

  • Meta-regression : To identify covariates (e.g., baseline depression severity, comedications) explaining heterogeneity in clinical trial outcomes.
  • Pharmacodynamic modeling : Linking metabolite AUC to clinical endpoints (e.g., MADRS scores) using Emax models.
  • Bayesian hierarchical models : To pool data from small studies while accounting for interstudy variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.